3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione
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Overview
Description
3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione is an organic compound with the molecular formula C9H8O3S and a molecular weight of 196.22 g/mol . It is characterized by the presence of a thiophene ring attached to an oxolane-2,5-dione structure, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione typically involves the reaction of thiophene derivatives with oxolane-2,5-dione precursors under controlled conditions. One common method involves the use of thiophene-3-carboxylic acid as a starting material, which undergoes cyclization with oxalyl chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxolane-2,5-dione ring to a more reduced state, such as dihydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran derivatives, and various substituted thiophene compounds .
Scientific Research Applications
3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the oxolane-2,5-dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-(thiophen-2-yl)oxolane-2,5-dione: Similar structure but with the thiophene ring at a different position.
3-Methyl-3-(furan-3-yl)oxolane-2,5-dione: Similar structure but with a furan ring instead of a thiophene ring.
3-Methyl-3-(pyridin-3-yl)oxolane-2,5-dione: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione is unique due to the specific positioning of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions are required .
Biological Activity
3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound features a thiophene ring that can engage in π-π interactions with aromatic residues in proteins, while the oxolane-2,5-dione moiety can form hydrogen bonds with active site residues. These interactions are crucial for modulating the activity of enzymes and receptors, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. Below is a summary of its antimicrobial efficacy:
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
Staphylococcus aureus | 20 | 6.25 |
Escherichia coli | 22 | 12.5 |
Candida albicans | 18 | 10 |
The compound's activity was notably comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. It was tested against several cancer cell lines, demonstrating significant cytotoxicity:
Cell Line | IC50 (nM) |
---|---|
K562 (leukemia) | 30 |
HepG2 (liver cancer) | 50 |
HUVEC (normal cells) | 920 |
The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, suggesting its potential as a therapeutic agent .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the compound against a panel of Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that modifications in the thiophene ring enhanced antimicrobial activity, emphasizing structure-activity relationships (SAR) in drug design .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various derivatives of the compound on cancer cell lines. The results demonstrated that specific substitutions at the thiophene position significantly improved anticancer potency, supporting further exploration into derivative synthesis for enhanced efficacy .
Properties
IUPAC Name |
3-methyl-3-thiophen-3-yloxolane-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-9(6-2-3-13-5-6)4-7(10)12-8(9)11/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIVBDULZYFZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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